molecular formula C16H17NO3S B5758070 4-(4-biphenylylsulfonyl)morpholine

4-(4-biphenylylsulfonyl)morpholine

Cat. No. B5758070
M. Wt: 303.4 g/mol
InChI Key: KNDWIWYIFOKLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-biphenylylsulfonyl)morpholine, also known as BMS-687453, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonylmorpholines, which are known for their diverse biological activities. In

Mechanism of Action

4-(4-biphenylylsulfonyl)morpholine inhibits PTP1B by binding to its catalytic site and preventing it from dephosphorylating its substrates. This leads to an increase in insulin signaling and glucose uptake in cells, which can help to improve glucose homeostasis in diabetic patients. 4-(4-biphenylylsulfonyl)morpholine has also been found to have anti-inflammatory and anti-tumor properties, which may be mediated by its effects on PTP1B and other cellular pathways.
Biochemical and Physiological Effects
4-(4-biphenylylsulfonyl)morpholine has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been found to reduce inflammation and tumor growth in various preclinical studies. However, the exact biochemical and physiological effects of 4-(4-biphenylylsulfonyl)morpholine on human subjects are still under investigation.

Advantages and Limitations for Lab Experiments

4-(4-biphenylylsulfonyl)morpholine is a highly specific and potent inhibitor of PTP1B, which makes it a valuable tool for studying the role of this protein in various cellular processes. However, its relatively high cost and limited availability may limit its use in some experiments. In addition, the potential off-target effects of 4-(4-biphenylylsulfonyl)morpholine on other cellular pathways should be carefully considered when interpreting the results of experiments.

Future Directions

There are several potential future directions for the study of 4-(4-biphenylylsulfonyl)morpholine. One area of interest is the development of more potent and selective PTP1B inhibitors that can be used for the treatment of diabetes and other metabolic disorders. Another area of research is the investigation of the anti-inflammatory and anti-tumor properties of 4-(4-biphenylylsulfonyl)morpholine, and its potential use in the treatment of inflammatory diseases and cancer. Finally, the biochemical and physiological effects of 4-(4-biphenylylsulfonyl)morpholine on human subjects should be further explored in clinical trials.

Synthesis Methods

The synthesis of 4-(4-biphenylylsulfonyl)morpholine involves the reaction of 4-bromo-4'-biphenylsulfonyl chloride with morpholine in the presence of a base such as triethylamine. This reaction leads to the formation of 4-(4-biphenylylsulfonyl)morpholine as a white solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-(4-biphenylylsulfonyl)morpholine has been studied for its potential applications in various fields of scientific research. It has been found to be a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. This makes 4-(4-biphenylylsulfonyl)morpholine a promising candidate for the treatment of type 2 diabetes and obesity.

properties

IUPAC Name

4-(4-phenylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-21(19,17-10-12-20-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDWIWYIFOKLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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